

In-Depth Technical Guide to the Structure Elucidation of 2-Benzyloxy-4-iodophenol

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Compound of Interest

Compound Name: 2-Benzyloxy-4-iodophenol

Cat. No.: B135325

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the structural elucidation of **2-Benzyloxy-4-iodophenol**, a valuable intermediate in organic synthesis. The document details a verified synthetic protocol and presents key analytical data essential for its characterization.

Physicochemical Properties

Property	Value
Chemical Formula	C ₁₃ H ₁₁ IO ₂
Molecular Weight	326.13 g/mol
CAS Number	289471-92-7
Appearance	White to yellow solid

Synthesis of 2-Benzyloxy-4-iodophenol

A reliable method for the preparation of **2-Benzyloxy-4-iodophenol** involves the electrophilic iodination of 2-benzyloxyphenol. This approach offers a direct route to the target molecule.

Experimental Protocol: Iodination of 2-Benzyloxyphenol

This protocol is adapted from a published thesis from the University of Glasgow.

Materials:

- 2-Benzyloxyphenol
- Iodine monochloride (ICl)
- Dry ether
- Petroleum ether (40-60 °C)
- Ethyl acetate (EtOAc)

Procedure:

- A solution of 2-benzyloxyphenol (1 equivalent) in dry ether is prepared in a suitable reaction vessel.
- To this solution, a solution of iodine monochloride (1.43 equivalents) in dry ether is added dropwise.
- The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) to determine the completion of the reaction.
- Upon completion, the reaction is quenched, and the crude product is extracted.
- The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., 4:1) as the eluent to yield **2-Benzyloxy-4-iodophenol**.

Spectroscopic Data for Structure Elucidation

The structural confirmation of **2-Benzyloxy-4-iodophenol** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

^1H NMR (Proton NMR) Data:

A published US patent provides the following ^1H NMR data for **2-Benzyloxy-4-iodophenol**.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.33	s	1H	Phenolic -OH
7.49-7.42	m	2H	Aromatic-H (Benzyl)
7.42-7.30	m	3H	Aromatic-H (Benzyl)
7.21	d, J=2.5 Hz	1H	H-3 (Aromatic)
7.09	dd, J=8.7, 2.5 Hz	1H	H-5 (Aromatic)
6.78	d, J=8.7 Hz	1H	H-6 (Aromatic)
5.11	s	2H	-OCH ₂ -

Solvent: DMSO-d₆, Frequency: 501 MHz

^{13}C NMR (Carbon-13 NMR) Data:

While direct experimental ^{13}C NMR data for **2-Benzyloxy-4-iodophenol** is not readily available in the searched literature, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds.

Carbon Atom	Predicted Chemical Shift (δ) ppm
C-1 (C-OH)	~154
C-2 (C-OBn)	~148
C-3	~118
C-4 (C-I)	~85
C-5	~133
C-6	~117
-OCH ₂ -	~71
Benzyl C (ipso)	~137
Benzyl C (ortho)	~128
Benzyl C (meta)	~129
Benzyl C (para)	~128

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule.

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretch (phenolic)
~3100-3000	Medium	C-H stretch (aromatic)
~2950-2850	Medium	C-H stretch (aliphatic, -CH ₂ -)
~1600, ~1500	Strong	C=C stretch (aromatic)
~1250	Strong	C-O stretch (aryl ether)
~1100	Strong	C-O stretch (phenol)
~600-500	Medium	C-I stretch

Mass Spectrometry (MS)

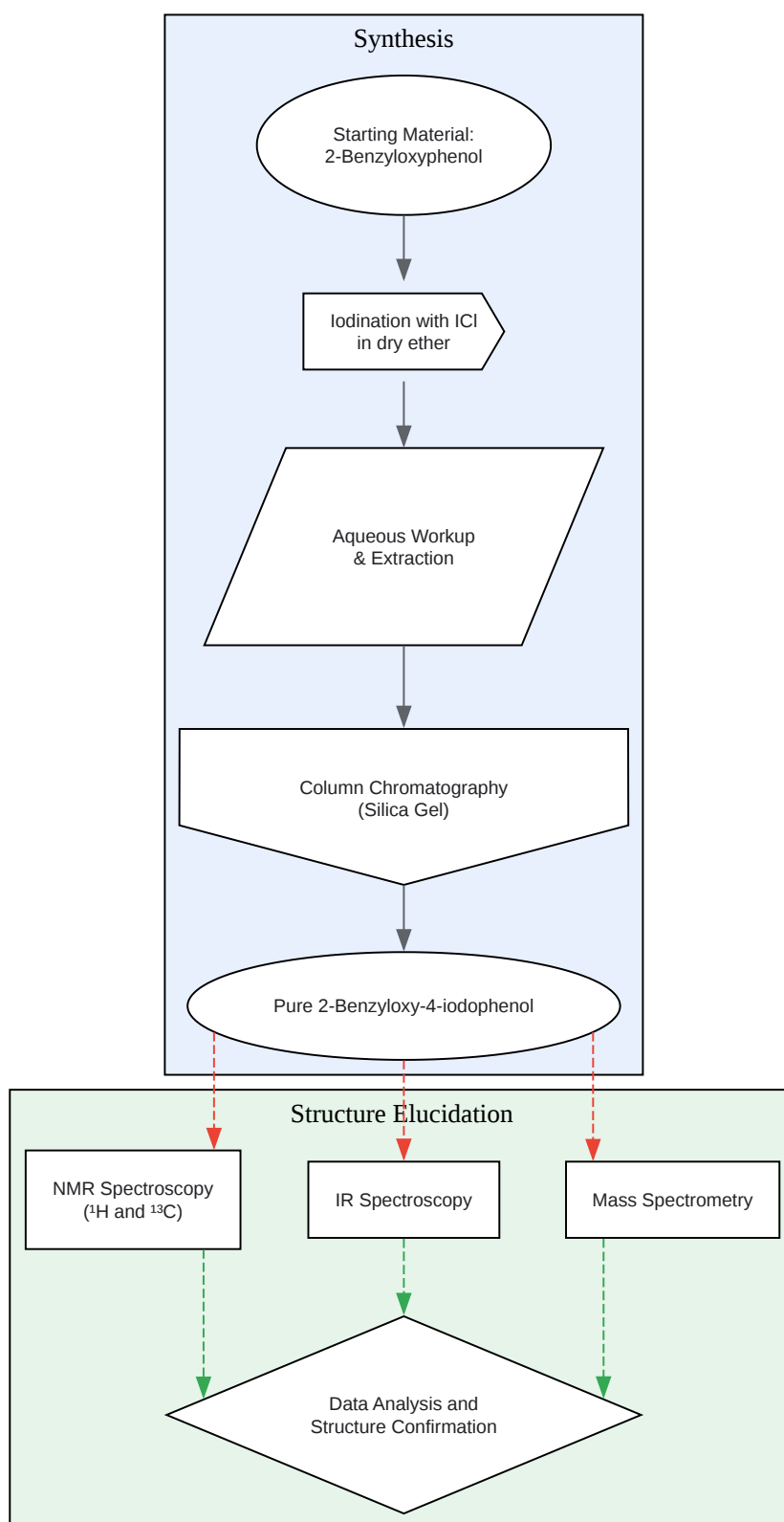
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Predicted Mass Spectrum Data:

m/z	Interpretation
326	$[M]^+$ (Molecular ion)
235	$[M - CH_2Ph]^+$
91	$[C_7H_7]^+$ (Tropylium ion)

Experimental Workflow and Logic

The synthesis and structural elucidation of **2-Benzyloxy-4-iodophenol** follow a logical workflow, beginning with the synthesis of the target molecule followed by its purification and comprehensive spectroscopic analysis.



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Caption: Workflow for the synthesis and structural elucidation of **2-Benzyloxy-4-iodophenol**.

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